REACTION_SMILES
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[CH3:21][OH:22].[ClH:20].[OH:1][CH2:2][C:3]1([C:16](=[O:17])[O:18][CH3:19])[CH2:4][CH2:5][N:6]([C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[CH2:7][CH2:8]1>>[OH:1][CH2:2][C:3]1([C:16](=[O:17])[O:18][CH3:19])[CH2:4][CH2:5][NH:6][CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1(CO)CCN(C(=O)OC(C)(C)C)CC1
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Name
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Type
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product
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Smiles
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COC(=O)C1(CO)CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |